Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-
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Overview
Description
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)- involves multiple steps. One common method includes the reaction of 2-mercaptobenzoxazole with N-(2-methoxyethyl)-N-(2-oxoethyl)cyclohexylamine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine
In medicine, Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)- is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer and bacterial infections .
Industry
In the industrial sector, the compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and altering cellular pathways. This interaction can lead to changes in cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-benzoxazole acetamide derivatives: These compounds share a similar benzoxazole structure and have been studied for their potential as P2Y14R antagonists with anti-gout properties.
2-Benzylidene-3-oxobutanamide derivatives: These compounds exhibit antibacterial activity and are used in the development of new antibiotics.
Uniqueness
Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)- is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C20H27N3O4S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-(2-methoxyethyl)amino]-N-cyclohexylacetamide |
InChI |
InChI=1S/C20H27N3O4S/c1-26-12-11-23(13-18(24)21-15-7-3-2-4-8-15)19(25)14-28-20-22-16-9-5-6-10-17(16)27-20/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3,(H,21,24) |
InChI Key |
QYKHEEYKJOPECJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CC(=O)NC1CCCCC1)C(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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